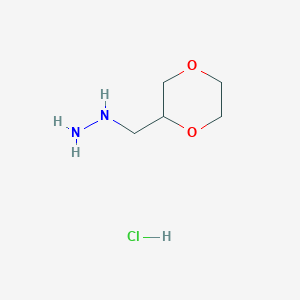

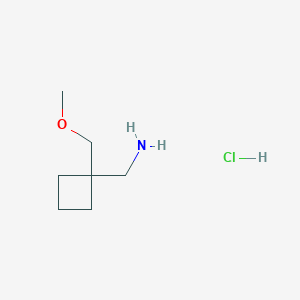

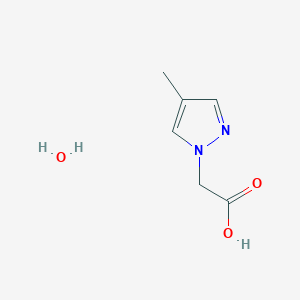

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the process for preparing 2,2-difluoroethanol involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

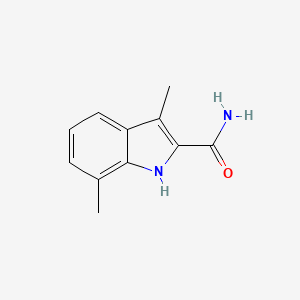

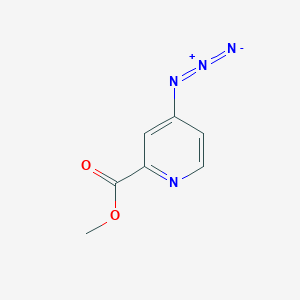

Studies have explored the synthesis of diverse heterocyclic compounds involving pyrazole derivatives, which are structurally similar to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, which have shown significant biological activities, involves the creation of 6-arylsubstituted derivatives through a series of reactions starting from related pyrazole compounds (Xu Li-feng, 2011). Another study focused on the reactions of azoles with difluoroethane derivatives, yielding N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and difluoro-dihetarylethenes, showcasing the potential of difluoroethyl compounds in synthesizing structurally complex molecules (K. I. Petko et al., 2011).

Biological Activity Exploration

Pyrazole derivatives are investigated for their potential biological activities. For example, a study synthesized a series of pyrazole derivatives to evaluate their antifungal and antibacterial activities, indicating the potential of these compounds in developing new pharmacophores (Shijie Du et al., 2015). Another research effort focused on synthesizing 1H-pyrazolo[3,4-d]pyrimidines containing an amide moiety, with the molecular structure determined by single crystal X-ray diffraction, highlighting the structural diversity achievable with pyrazole bases (Ju Liu et al., 2016).

Material Science Applications

The utility of pyrazole derivatives extends to material science, where their structural and electronic properties are harnessed. For instance, the synthesis of 1H-pyrazolo[3,4-b]quinolines, with potential as high-fluorescence intensity emitters in organic light-emitting diodes, demonstrates the application of these compounds in electronic devices (P. Szlachcic et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .

Mode of Action

The compound contains a 2,2-difluoroethyl group, which is known to be an important lipophilic hydrogen bond donor in medicinal chemistry . This group can interact with its targets in a specific manner, potentially leading to changes in the target’s function.

Biochemical Pathways

It’s known that the 2,2-difluoroethyl group can be incorporated into small molecules, affecting various biochemical pathways .

Pharmacokinetics

For instance, the presence of fluorine atoms can modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity .

Result of Action

Compounds with a 2,2-difluoroethyl group are known to have various biological activities, which could potentially result in a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDOKHHRWUCNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)

![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)